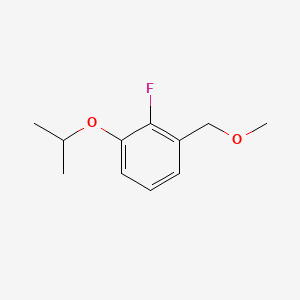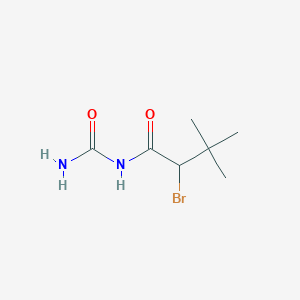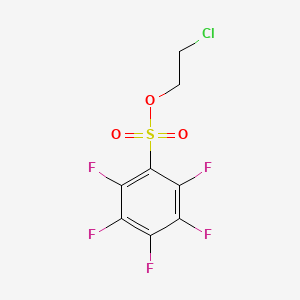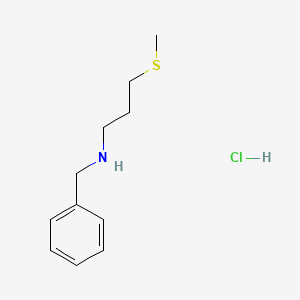
4,7-Difluoro-2,3-dihydro-1H-indene-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,7-Difluoro-2,3-dihydro-1H-indene-2-carboxylic acid is a fluorinated organic compound belonging to the indene family. This compound is characterized by the presence of two fluorine atoms at the 4 and 7 positions of the indene ring, and a carboxylic acid group at the 2 position. The unique structural features of this compound make it an interesting subject for various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,7-Difluoro-2,3-dihydro-1H-indene-2-carboxylic acid typically involves the fluorination of a suitable indene precursor followed by carboxylation. One common method involves the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atoms. The carboxylation step can be achieved using carbon dioxide under high pressure and temperature conditions, often in the presence of a catalyst like palladium or nickel.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions: 4,7-Difluoro-2,3-dihydro-1H-indene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the fluorine atoms.
Major Products: The major products formed from these reactions include fluorinated alcohols, ketones, aldehydes, and substituted indene derivatives.
Wissenschaftliche Forschungsanwendungen
4,7-Difluoro-2,3-dihydro-1H-indene-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a precursor for the development of new pharmaceuticals.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 4,7-Difluoro-2,3-dihydro-1H-indene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorine atoms enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The carboxylic acid group can form hydrogen bonds with target proteins, influencing their activity and function.
Vergleich Mit ähnlichen Verbindungen
- 4,7-Dimethyl-2,3-dihydro-1H-indene-2-carboxylic acid
- 4,7-Dichloro-2,3-dihydro-1H-indene-2-carboxylic acid
- 4,7-Dibromo-2,3-dihydro-1H-indene-2-carboxylic acid
Comparison: Compared to its analogs, 4,7-Difluoro-2,3-dihydro-1H-indene-2-carboxylic acid exhibits unique properties due to the presence of fluorine atoms. Fluorine’s high electronegativity and small size contribute to the compound’s increased metabolic stability and lipophilicity, making it a valuable candidate for drug development and other applications.
Eigenschaften
Molekularformel |
C10H8F2O2 |
|---|---|
Molekulargewicht |
198.17 g/mol |
IUPAC-Name |
4,7-difluoro-2,3-dihydro-1H-indene-2-carboxylic acid |
InChI |
InChI=1S/C10H8F2O2/c11-8-1-2-9(12)7-4-5(10(13)14)3-6(7)8/h1-2,5H,3-4H2,(H,13,14) |
InChI-Schlüssel |
AJJCCOOEWUZHGF-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CC2=C(C=CC(=C21)F)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![n-Cyclohexyl-n-(cyclohexylcarbamoyl)-4-[formyl(methyl)amino]benzamide](/img/structure/B14015151.png)
![1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-4-sulfanylidenepyrimidin-2-one](/img/structure/B14015160.png)


![2-{[4-(Dimethylamino)phenyl]methyl}cyclopentan-1-one](/img/structure/B14015181.png)

![4-[[3-[[2,6-Diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl]methoxy]phenyl]methylcarbamoyl]benzenesulfonyl fluoride](/img/structure/B14015192.png)


![(5E)-5-[2-(2-Ethylphenyl)hydrazinylidene]-4-methyl-1,3-thiazol-2(5H)-imine](/img/structure/B14015211.png)
![1-[Butoxy(phenyl)methyl]piperidine](/img/structure/B14015215.png)

